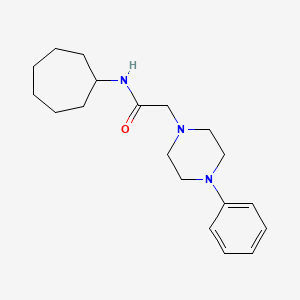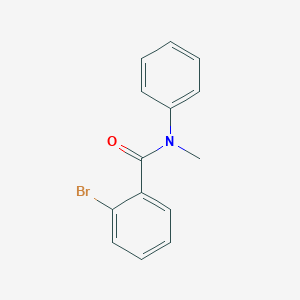
2-bromo-N-methyl-N-phenylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of related benzamide derivatives involves a variety of chemical techniques. For example, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involves characterizing methods such as H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction, indicating a complex synthesis process that could be analogous to that of 2-Bromo-N-methyl-N-phenylbenzamide (He et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically conducted using X-ray crystallography and spectroscopic methods. For instance, the structure of 2-methyl-N-phenylbenzamide was elucidated, revealing specific conformational details and hydrogen bonding patterns that could be reflective of the structural characteristics of this compound (Gowda et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of benzamide derivatives are influenced by their structural components. Studies on compounds like 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides provide insights into their photosynthetic electron transport inhibiting activity, which could hint at the reactivity of this compound under similar conditions (Kráľová et al., 2013).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, can be deduced from studies on similar compounds. The crystal structure of N-phenyl-2-(triphenylstannylseleno)benzamide and 2-methylseleno-N-phenylbenzamide, for example, provides details on intermolecular interactions and crystal packing, which are essential for understanding the physical properties of this compound (Fong et al., 1996).
Scientific Research Applications
Inhibitory Effects on Photosynthetic Electron Transport
Research has demonstrated that compounds similar to 2-bromo-N-methyl-N-phenylbenzamide, such as 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, can inhibit photosynthetic electron transport (PET). These compounds' efficiency is linked to their lipophilicity and the electronic properties of the substituent in the N-phenyl moiety. For example, derivatives with specific substituents showed high PET inhibiting activity, indicating a potential application in studying photosynthetic processes or developing photosynthesis-inhibiting agents (Kráľová et al., 2013).
Applications in Organic Synthesis
This compound derivatives are instrumental in organic synthesis, particularly in palladium-catalyzed reactions. These compounds can undergo direct arylation of heteroarene C-H bonds, highlighting their utility in creating novel organic compounds. This process is significant in developing pharmaceuticals and complex organic molecules (Chen et al., 2013).
Molecular Modeling and Crystallographic Studies
Molecular structures of N-phenylbenzamide derivatives, including those similar to this compound, have been extensively studied. These studies provide valuable insights into the molecular conformation and interactions of such compounds, which are crucial for designing drugs and understanding their mechanisms at the molecular level (Duke & Codding, 1992).
Synthesis and Evaluation of Antifungal Activity
Compounds like 2-chloro-N-phenylbenzamide, which are structurally similar to this compound, have been synthesized and tested for their antifungal properties. This indicates a potential application of this compound in developing new fungicides and exploring their effects on various plant pathogens (Wen-liang, 2011).
Antiviral Activity
Research into N-phenylbenzamide derivatives has shown that some compounds exhibit antiviral activity against specific viruses. This suggests a possible application for this compound in developing antiviral drugs or studying their mechanisms of action (Ji et al., 2013).
properties
IUPAC Name |
2-bromo-N-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWBSOREDPETKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345352 | |
| Record name | Benzamide, 2-bromo-N-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94191-66-9 | |
| Record name | Benzamide, 2-bromo-N-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5496844.png)
![1-({4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)cyclopropanecarboxamide](/img/structure/B5496848.png)
![3-{[(4-methylbenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5496853.png)
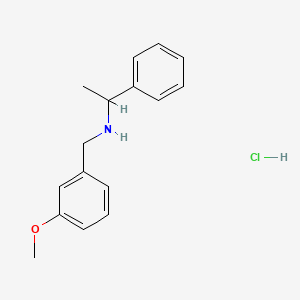
![2-ethyl-7-(3-methoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5496865.png)
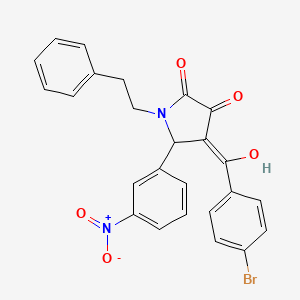
![(4aR*,8aR*)-4-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5496877.png)
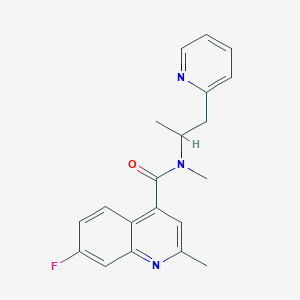
![1-(1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5496891.png)
![N-(2-methylphenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-carboxamide](/img/structure/B5496904.png)
![7-acetyl-N-[2-(1H-imidazol-4-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5496911.png)
![N-[2-(4-chlorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5496921.png)
![[(1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B5496931.png)
